1-(3,4-Difluorophenyl)cyclopropanemethanamine
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Overview
Description
1-(3,4-Difluorophenyl)cyclopropanemethanamine is an organic compound with the molecular formula C10H11F2N. It is characterized by the presence of a cyclopropane ring attached to a methanamine group, with two fluorine atoms substituted at the 3 and 4 positions of the phenyl ring. This compound is typically a solid with pale yellow to yellowish-brown crystals .
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)cyclopropanemethanamine involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclopropanemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)cyclopropanemethanamine: This compound has chlorine atoms instead of fluorine, which can affect its chemical reactivity and biological activity.
1-(3,4-Dimethylphenyl)cyclopropanemethanamine: The presence of methyl groups instead of fluorine can lead to differences in lipophilicity and metabolic stability.
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a methanamine group, which can influence its acidity and solubility.
Each of these compounds has unique properties and applications, highlighting the importance of structural modifications in determining the behavior and utility of chemical compounds.
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
[1-(3,4-difluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
FTXCAWQACLEBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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